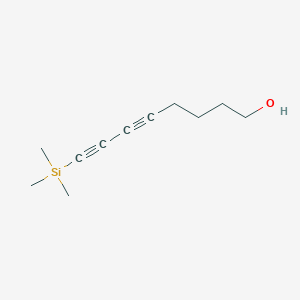

8-Trimethylsilylocta-5,7-diyn-1-ol

Description

Significance of Conjugated Polyynes in Contemporary Organic Synthesis

Conjugated polyynes, which are molecules characterized by a sequence of alternating single and triple carbon-carbon bonds, represent a significant class of organic compounds. youtube.com Their rigid, linear structure and unique electronic properties make them compelling targets for research in materials science, where they are investigated for applications in molecular wires, nonlinear optics, and conductive polymers. nih.govrsc.org The synthesis of these systems often presents considerable challenges, particularly for unsymmetrical derivatives, driving the development of innovative synthetic methodologies. ontosight.ai The inherent reactivity of the polyyne chain also makes it a valuable precursor for the synthesis of various carbocyclic and heterocyclic systems.

Overview of Terminal Alkynes and their Synthetic Utility

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in organic synthesis. jk-sci.comnih.gov The hydrogen atom attached to the sp-hybridized carbon exhibits notable acidity (pKa ≈ 25), allowing for its removal by a strong base to form a potent carbon nucleophile known as an acetylide anion. gelest.comumn.edu This anion can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylation and addition to carbonyl compounds, providing a powerful method for extending carbon chains. gelest.com The versatility and high reactivity of terminal alkynes make them indispensable intermediates in the synthesis of complex molecules. jk-sci.comacs.org

The Trimethylsilyl (B98337) (TMS) Group as a Versatile Protecting Group and Synthetic Handle in Alkyne Chemistry

The trimethylsilyl (TMS) group is a widely utilized protecting group for the acidic proton of terminal alkynes. ontosight.aiwikipedia.org Its introduction, typically via reaction with trimethylsilyl chloride (TMSCl), prevents the alkyne from undergoing unwanted reactions under basic or nucleophilic conditions. orgosolver.com The TMS group is valued for its chemical inertness under many reaction conditions, yet it can be cleaved selectively, often using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or milder conditions such as potassium carbonate in methanol (B129727). gelest.comwikipedia.org This differential stability allows for sequential reactions at different sites of a molecule. Beyond its protective role, the TMS group can influence the regioselectivity of reactions due to its steric bulk and electronic effects, and the resulting silyl-alkyne can be directly used in certain cross-coupling reactions, making it a versatile synthetic handle. nih.govrsc.orgnih.gov

Contextualizing 8-Trimethylsilylocta-5,7-diyn-1-ol as a Key Building Block in Advanced Chemical Research

This compound is a bifunctional molecule that embodies the strategic principles of modern organic synthesis. It contains two key reactive sites with orthogonal reactivity: a primary alcohol and a TMS-protected terminal diyne. This arrangement makes it a valuable and versatile building block for the synthesis of complex target molecules.

The primary alcohol at one end of the C8 chain can serve as a nucleophile or be readily oxidized to an aldehyde or carboxylic acid. This provides a handle for introducing a wide range of other functionalities or for connecting the molecule to other synthetic intermediates through esterification, etherification, or other bond-forming reactions.

At the other end, the TMS-protected diyne unit offers a site for controlled elaboration. The synthesis of such unsymmetrical diynes can be achieved through methods like the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt. rsc.orgjk-sci.comrsc.org In a plausible synthesis of this compound, a suitable ω-hydroxy terminal alkyne could be coupled with a TMS-protected haloalkyne.

The utility of this building block lies in the ability to selectively unmask the terminal alkyne by removing the TMS group. The newly revealed terminal alkyne can then participate in a variety of subsequent coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to further extend the conjugated system or to link it to other molecular fragments. This stepwise approach, enabled by the distinct functionalities of this compound, allows for the controlled and directional synthesis of complex polyyne-containing structures that are of interest in fields ranging from medicinal chemistry to materials science.

Structure

3D Structure

Properties

Molecular Formula |

C11H18OSi |

|---|---|

Molecular Weight |

194.34 g/mol |

IUPAC Name |

8-trimethylsilylocta-5,7-diyn-1-ol |

InChI |

InChI=1S/C11H18OSi/c1-13(2,3)11-9-7-5-4-6-8-10-12/h12H,4,6,8,10H2,1-3H3 |

InChI Key |

UTAIWNFKLANADW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC#CCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 8 Trimethylsilylocta 5,7 Diyn 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for 8-Trimethylsilylocta-5,7-diyn-1-ol Architectures

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, this process identifies key bonds that can be disconnected to reveal logical precursors.

Disconnection Strategies via Alkyne–Alkyne Coupling

The most logical retrosynthetic disconnection for this compound is at the C-C bond between the two alkynes of the diyne unit. This approach simplifies the molecule into two smaller, more manageable fragments. This strategy is central to the synthesis of unsymmetrical diynes and is often achieved through cross-coupling reactions. rsc.orgorganic-chemistry.org

A primary disconnection breaks the bond between C6 and C7, leading to a terminal alkyne and a haloalkyne. This is the foundation of the Cadiot-Chodkiewicz coupling. Alternatively, a disconnection can be envisioned that leads to two terminal alkynes, which could then be coupled through an oxidative homocoupling reaction, although this would yield a symmetrical diyne and thus require a different strategy for the synthesis of the unsymmetrical target molecule.

Considerations for Alcohol Functionality Integration

The presence of a primary alcohol at the C1 position necessitates careful planning during the synthesis. This functional group must be compatible with the reaction conditions used to construct the diyne core, or it must be protected and deprotected at appropriate stages. A common strategy involves using a starting material that already contains the alcohol functionality, often in a protected form, such as a silyl (B83357) ether or a tetrahydropyranyl (THP) ether. This protecting group prevents unwanted side reactions of the alcohol during the coupling steps.

Cross-Coupling Approaches for Carbon-Carbon Bond Formation

Cross-coupling reactions are fundamental to the synthesis of this compound, enabling the precise formation of the carbon-carbon bonds that define its structure.

Sonogashira Coupling Variants in Diyne Construction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org While traditionally used for creating enynes or aryl alkynes, variations of this reaction can be adapted for diyne synthesis. For instance, a terminal alkyne can be coupled with a vinyl halide, followed by subsequent reactions to generate the second alkyne. However, for the direct formation of a diyne from two alkyne fragments, other methods are often more direct.

The power of the Sonogashira reaction lies in its mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool in complex molecule synthesis. organic-chemistry.org

Copper-Mediated Alkynylation Reactions for Polyynyl Chains

Copper-mediated reactions are particularly prominent in the synthesis of diynes and polyynes. These reactions offer a direct and efficient means of coupling terminal alkynes with haloalkynes.

The Cadiot-Chodkiewicz coupling is a classic and highly effective method for the synthesis of unsymmetrical diynes. rsc.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, typically in the presence of an amine base. rsc.org The reaction proceeds through the formation of a copper acetylide intermediate, which then reacts with the haloalkyne.

For the synthesis of this compound, this would involve reacting a suitable terminal alkyne precursor with a haloalkyne that incorporates the trimethylsilyl (B98337) group. The choice of halogen on the haloalkyne (bromo or iodo) can influence the reaction rate and efficiency.

Recent advancements in this area have focused on developing milder and more efficient catalytic systems, sometimes incorporating co-catalysts to improve yields and selectivity. rsc.org

Optimization of Reaction Conditions and Catalyst Systems

The efficient synthesis of unsymmetrical diynes such as this compound hinges on the meticulous optimization of reaction parameters to maximize yield and minimize side products, particularly homocoupling of the starting alkynes. A common strategy for forming the C(sp)-C(sp) bond is the Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne.

Key parameters for optimization include the choice of catalyst, solvent, base, and temperature. Copper(I) salts, such as copper(I) iodide or bromide, are the conventional catalysts for this transformation. The selection of an appropriate amine base is critical; it serves not only to deprotonate the terminal alkyne but also to complex with the copper catalyst, influencing its solubility and reactivity. Solvents range from polar protic, like methanol (B129727) or water, to polar aprotic, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), depending on the solubility of the substrates and the desired reaction kinetics.

Recent advancements have also explored iron-catalyzed cross-coupling of 1-bromoalkynes with terminal alkynes, which can offer benefits such as lower cost and toxicity, often proceeding effectively in water under aerobic conditions. organic-chemistry.org The use of protecting groups, like the trimethylsilyl (TMS) group on one of the alkynes, is a strategic choice to prevent its participation in undesired homocoupling reactions, such as the Glaser coupling. wikipedia.org

The table below illustrates a hypothetical optimization study for the Cadiot-Chodkiewicz coupling between pent-4-yn-1-ol and (bromoethynyl)trimethylsilane to yield the target compound.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (5) | n-Butylamine | THF | 25 | 65 |

| 2 | CuI (5) | Diethylamine | THF | 25 | 72 |

| 3 | CuBr (5) | n-Butylamine | THF | 25 | 68 |

| 4 | CuI (5) | n-Butylamine | Methanol | 25 | 78 |

| 5 | CuI (5) | n-Butylamine | DMF | 25 | 75 |

| 6 | CuI (2) | n-Butylamine | Methanol | 25 | 70 |

Palladium-Catalyzed C(sp)-C(sp) Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for the formation of C(sp)-C(sp) bonds in diyne synthesis. libretexts.org The Sonogashira coupling, a cornerstone of this methodology, typically involves the reaction of a terminal alkyne with a vinyl or aryl halide. For diyne synthesis, a variation coupling a terminal alkyne with a 1-haloalkyne is employed, often providing excellent yields and functional group tolerance. organic-chemistry.org

The catalytic cycle of palladium-based cross-coupling generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 1-haloalkyne, forming a palladium(II) intermediate.

Transmetalation : In a copper-cocatalyzed Sonogashira reaction, a copper acetylide, formed in situ, transfers the alkyne group to the palladium(II) complex. In copper-free variants, the deprotonated alkyne coordinates directly with the palladium center.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final diyne product. youtube.com

The choice of palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and ligands (e.g., triphenylphosphine (B44618), Xantphos) is crucial for stabilizing the catalyst and promoting the desired reactivity. libretexts.org These reactions are highly valued for their efficiency under mild conditions, which is essential for substrates bearing sensitive functional groups like the primary alcohol in the target molecule. capes.gov.br The development of phosphine-olefin ligands has enabled the cross-coupling of a broad range of terminal alkynes and haloalkynes with high selectivity, effectively suppressing the formation of homocoupled byproducts. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Control in the Formation of Polyynyl Alcohols

Achieving high levels of selectivity is a paramount challenge in the synthesis of complex molecules like polyynyl alcohols. nih.gov

Regioselectivity : This pertains to the control of which molecules couple. In the context of forming an unsymmetrical diyne, the main challenge is preventing the homocoupling of either of the alkyne starting materials. The Cadiot-Chodkiewicz (copper-catalyzed coupling of a terminal alkyne and a 1-haloalkyne) and Sonogashira (palladium-catalyzed coupling) reactions are inherently designed for regioselective cross-coupling over homocoupling (like in Glaser or Hay couplings). The use of a silyl protecting group on one alkyne partner further ensures regiochemical control by preventing it from undergoing homocoupling. wikipedia.org

Stereoselectivity : For an acyclic molecule like this compound, there are no stereocenters in the carbon backbone, making stereoselectivity a non-issue for the core structure. However, in the synthesis of more complex polyynyl alcohols that may contain chiral centers or defined double bond geometries, stereocontrol becomes critical. For instance, the reduction of a carbonyl group to generate a chiral alcohol precursor would require stereoselective methods, such as using chiral catalysts or reagents. nih.govyoutube.com

Divergent Synthetic Pathways to Analogues and Precursors of this compound

A robust synthetic strategy not only provides access to the target molecule but also allows for the generation of structural analogues through divergent pathways. This is valuable for creating libraries of compounds for various applications.

Synthesis of Analogues : The cross-coupling strategy is inherently modular. By simply varying the starting materials, a wide range of analogues can be synthesized.

Varying the Alcohol Chain : Replacing pent-4-yn-1-ol with other ω-alkynyl alcohols (e.g., hex-5-yn-1-ol or but-3-yn-1-ol) would yield analogues with different chain lengths between the alcohol and the diyne moiety.

Varying the Silyl Group : Replacing the trimethylsilyl (TMS) group with other silyl protecting groups like triethylsilyl (TES) or triisopropylsilyl (TIPS) can modulate the stability and deprotection conditions of the final product. The TIPS group, for example, is more sterically hindered and more robust to acidic conditions than the TMS group. acs.org

Functional Group Modification : The terminal hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, leading to a diverse set of derivatives.

Synthesis of Precursors : The key building blocks for the synthesis are themselves products of specific synthetic routes.

Pent-4-yn-1-ol : This precursor can be synthesized from tetrahydrofurfuryl alcohol via a ring-opening and elimination sequence or by the alkylation of the lithium salt of acetylene (B1199291) with 3-bromo-1-(tert-butyldimethylsilyloxy)propane, followed by deprotection.

(Bromoethynyl)trimethylsilane : This haloalkyne partner can be prepared from ethynyltrimethylsilane. The terminal alkyne is first deprotonated with a strong base like n-butyllithium, and the resulting lithium acetylide is then quenched with a bromine source such as N-bromosuccinimide (NBS).

This divergent approach allows for systematic modification of the structure of this compound, enabling the exploration of structure-activity relationships in various contexts.

Reactivity and Chemical Transformations of 8 Trimethylsilylocta 5,7 Diyn 1 Ol

Reactions Involving the Terminal Trimethylsilyl-Protected Alkyne Moiety

The trimethylsilyl (B98337) (TMS) group serves as a crucial protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule before unveiling the reactive terminal C-H bond.

Desilylation Strategies and Generation of Terminal Alkynes

The removal of the TMS group is a fundamental step to activate the terminal alkyne for further transformations. This is typically achieved under mild conditions that preserve the integrity of the internal diyne and the alcohol functionality.

Commonly employed methods for the desilylation of TMS-protected alkynes include treatment with fluoride (B91410) ion sources or the use of a base in an alcoholic solvent. libretexts.org Tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a highly effective reagent for this purpose. wikipedia.org The strong affinity of the fluoride ion for silicon drives the cleavage of the Si-C bond, generating a terminal alkynide anion which is subsequently protonated by a proton source in the reaction mixture to yield the terminal alkyne, octa-5,7-diyn-1-ol. organic-chemistry.org

Alternatively, a milder and often more economical method involves the use of potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH). rsc.orgresearchgate.net The methoxide (B1231860) ion, generated in situ, is believed to act as the nucleophile that attacks the silicon atom, leading to the cleavage of the Si-C bond. numberanalytics.comchemistrysteps.com This method is particularly attractive due to its simplicity and the use of readily available and less hazardous reagents. rsc.orgresearchgate.net

| Reagent/Conditions | Solvent | Mechanism | Product |

| Tetrabutylammonium fluoride (TBAF) | THF | Fluoride-mediated Si-C bond cleavage | Octa-5,7-diyn-1-ol |

| Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Base-catalyzed Si-C bond cleavage | Octa-5,7-diyn-1-ol |

Further Cross-Coupling Reactions of the Deprotected Alkyne

Once deprotected, the terminal alkyne of octa-5,7-diyn-1-ol becomes a versatile handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of more complex molecules.

Sonogashira Coupling: This is arguably the most prominent reaction of terminal alkynes. It involves the coupling of the terminal alkyne with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.org This reaction would allow for the introduction of various aryl or vinyl substituents at the terminus of the diyne chain, leading to a wide array of functionalized derivatives.

Heck Coupling: The Heck reaction provides a pathway to couple the terminal alkyne with an unsaturated halide (or triflate) to form a substituted alkene. nih.gov While typically used for the arylation or vinylation of alkenes, variations exist for the use of terminal alkynes, leading to the formation of conjugated enynes. numberanalytics.comchem-station.com

Suzuki Coupling: Although less common for direct alkyne coupling, the terminal alkyne can be first converted into an alkynylboronate ester. This intermediate can then participate in a Suzuki coupling with an aryl or vinyl halide, catalyzed by a palladium complex, to form a C(sp)-C(sp²) bond. chemistrysteps.com

Negishi Coupling: The terminal alkyne can be converted into an alkynylzinc derivative, which then undergoes palladium- or nickel-catalyzed cross-coupling with various organic halides (aryl, vinyl, alkyl). researchgate.net This method is known for its high functional group tolerance. rsc.org

| Coupling Reaction | Typical Reagents | Product Type |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Amine base, Aryl/Vinyl halide | Aryl/Vinyl-substituted diyne |

| Heck | Pd catalyst, Base, Aryl/Vinyl halide | Enyne derivative |

| Suzuki | 1. Hydroboration; 2. Pd catalyst, Base, Aryl/Vinyl halide | Aryl/Vinyl-substituted diyne |

| Negishi | 1. Organozinc formation; 2. Pd or Ni catalyst, Aryl/Vinyl halide | Aryl/Vinyl-substituted diyne |

Transformations of the Internal Alkyne Linkages

The conjugated diyne system within 8-trimethylsilylocta-5,7-diyn-1-ol presents a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. The selectivity of these reactions, targeting one or both alkyne units, is a key aspect of its chemistry.

Selective Hydrogenation Methodologies

The partial and stereoselective hydrogenation of the diyne system can lead to the formation of valuable enyne or diene structures. The choice of catalyst is crucial in controlling the outcome of the reaction.

Partial Hydrogenation to cis-Alkenes: The use of Lindlar's catalyst, which is a "poisoned" palladium catalyst (typically palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), is a classic method for the syn-hydrogenation of alkynes to cis-alkenes. chemistrysteps.comvedantu.com Applying this methodology to the diyne system would be expected to yield the corresponding (Z)-enyne or (Z,Z)-diene, depending on the stoichiometry of the hydrogen gas used. The presence of the alcohol functionality could potentially influence the catalyst's activity and selectivity.

Partial Hydrogenation to trans-Alkenes: While less common for diynes, reduction using sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) is a standard method for the anti-hydrogenation of internal alkynes to trans-alkenes. wikipedia.org This method, however, might not be compatible with the TMS group. Homogeneous catalysts, such as certain ruthenium complexes, have also been shown to promote the trans-hydrogenation of internal alkynes. rsc.org

| Catalyst/Reagent | Stereoselectivity | Product Type |

| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | syn-addition | (Z)-Enyne or (Z,Z)-Diene |

| Sodium in liquid ammonia (Na/NH₃) | anti-addition | (E)-Enyne or (E,E)-Diene |

| Ruthenium complexes (e.g., [Cp*Ru(alkene)]⁺) | anti-addition | (E)-Enyne or (E,E)-Diene |

Hydration and Other Nucleophilic Additions to Alkynes

The triple bonds of the diyne system are susceptible to attack by nucleophiles, particularly under catalytic activation.

Hydration: The addition of water across one of the triple bonds, typically catalyzed by mercury salts (e.g., HgSO₄) in aqueous acid, would lead to the formation of an enol intermediate that tautomerizes to a ketone (ynone). chemistrysteps.comvedantu.com The regioselectivity of this addition would depend on the electronic and steric influences of the substituents. Hydroboration-oxidation offers an alternative, anti-Markovnikov hydration pathway, which upon tautomerization would yield a different regioisomer of the ynone. wikipedia.orglibretexts.org

Addition of Organocuprates: Organocuprates (Gilman reagents) are known to add in a conjugate fashion to α,β-unsaturated systems. chem-station.com Their addition to the conjugated diyne system could proceed via a 1,4- or 1,6-addition pathway, leading to the formation of functionalized enynes or allenes after quenching of the intermediate.

Synthesis of Ynones: Direct conversion of one of the alkyne units to a ketone can also be achieved through various oxidative methods or by coupling with carboxylic acids. rsc.orgnih.gov

Cycloaddition Reactions

The conjugated diyne system is an excellent substrate for various cycloaddition reactions, providing access to complex cyclic and polycyclic structures.

[2+2+2] Cycloaddition: This powerful reaction, often catalyzed by transition metals like cobalt, nickel, or rhodium, involves the formal trimerization of alkynes. In the context of this compound, an intramolecular [2+2+2] cycloaddition with an external alkyne could lead to the formation of a substituted benzene (B151609) ring fused to a six-membered ring containing the original alcohol-bearing chain.

Diels-Alder Reaction with Alkynes: The internal alkynes of the diyne can act as dienophiles in Diels-Alder reactions with suitable dienes. This [4+2] cycloaddition would result in the formation of a six-membered ring containing a double bond, with the regioselectivity and stereoselectivity being governed by the nature of the diene and the substituents on the diyne. The reactivity of the diyne as a dienophile can be enhanced by the presence of electron-withdrawing groups, which are not present in the parent molecule but could be introduced through other transformations.

Derivatization and Functional Group Interconversions of the Primary Alcohol

The primary alcohol moiety in this compound is a versatile functional group that can be readily converted into other functionalities, such as aldehydes, carboxylic acids, esters, ethers, and alkyl halides. These transformations allow for the introduction of new chemical handles and the synthesis of a diverse range of derivatives for various applications.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. chemistrysteps.comwikipedia.org

Partial oxidation to the corresponding aldehyde, 8-trimethylsilylocta-5,7-diynal, requires the use of mild oxidizing agents and careful control of the reaction to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this transformation. The reaction is typically carried out at room temperature. To prevent further oxidation to the carboxylic acid, it is crucial to use a stoichiometric amount of the oxidant and to remove the aldehyde from the reaction mixture as it is formed, if possible. chemistrysteps.comwikipedia.org

Complete oxidation to the carboxylic acid, 8-trimethylsilylocta-5,7-diynoic acid, can be achieved using stronger oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). The reaction with potassium permanganate is often performed at low temperatures, followed by acidic workup. For the Jones oxidation, the alcohol is typically treated with the reagent in acetone (B3395972) at room temperature or with gentle heating. In these reactions, an excess of the oxidizing agent is used to ensure the complete conversion of the intermediate aldehyde to the carboxylic acid. chemistrysteps.comwikipedia.org

| Target Product | Reagent(s) | Solvent | Typical Conditions |

| 8-trimethylsilylocta-5,7-diynal | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature |

| 8-trimethylsilylocta-5,7-diynal | Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room temperature |

| 8-trimethylsilylocta-5,7-diynoic acid | Potassium permanganate (KMnO₄), NaOH | Water, Dioxane | 0 °C to room temperature, then H₃O⁺ |

| 8-trimethylsilylocta-5,7-diynoic acid | Chromium trioxide (CrO₃), H₂SO₄ | Acetone, Water | Room temperature |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification to form various ester derivatives. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). youtube.com This is an equilibrium reaction, and to drive it towards the ester product, water is typically removed as it is formed. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. youtube.com

Etherification of this compound can be accomplished through the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting alkoxide is a potent nucleophile and can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the desired ether. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reactant(s) | Reagent(s) | Product Type |

| Fischer Esterification | Carboxylic acid (e.g., Acetic acid) | H₂SO₄ (catalyst) | Ester |

| Acylation | Acid chloride (e.g., Acetyl chloride) | Pyridine | Ester |

| Williamson Ether Synthesis | Alkyl halide (e.g., Methyl iodide) | Sodium hydride (NaH) | Ether |

Halogenation and Other Conversions of the Alcohol Moiety

The primary alcohol of this compound can be converted to an alkyl halide through nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it must first be activated. libretexts.orgchemguide.co.uk

For the synthesis of the corresponding alkyl chloride, treatment with thionyl chloride (SOCl₂) is a common and effective method. The reaction is often carried out in the presence of a small amount of a base like pyridine. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal from the reaction mixture. chemguide.co.uk

The conversion to an alkyl bromide can be achieved using phosphorus tribromide (PBr₃). This reaction typically proceeds with high efficiency for primary alcohols. chemguide.co.uk Alternatively, a mixture of a sodium halide (e.g., NaBr) and a strong acid like sulfuric acid can be used to generate the corresponding hydrogen halide in situ, which then reacts with the alcohol. libretexts.org

For the formation of an alkyl iodide, reagents such as phosphorus triiodide (PІ₃), often generated in situ from red phosphorus and iodine, can be employed. chemguide.co.uk Another approach involves the Appel reaction, using triphenylphosphine (B44618) (PPh₃) and iodine (I₂).

| Target Halide | Reagent(s) | Typical Conditions |

| 8-Chloro-1-(trimethylsilyl)octa-2,4-diyne | Thionyl chloride (SOCl₂), Pyridine | 0 °C to room temperature |

| 8-Bromo-1-(trimethylsilyl)octa-2,4-diyne | Phosphorus tribromide (PBr₃) | 0 °C to room temperature |

| 8-Iodo-1-(trimethylsilyl)octa-2,4-diyne | Triphenylphosphine (PPh₃), Iodine (I₂) | Room temperature |

Applications of 8 Trimethylsilylocta 5,7 Diyn 1 Ol in Complex Molecule Synthesis

Total Synthesis of Natural Products Incorporating Polyynyl and Polyenyl Motifs

The structural rigidity and reactivity of the diyne unit in 8-Trimethylsilylocta-5,7-diyn-1-ol make it an attractive starting point for the synthesis of natural products characterized by polyyne and polyene chains. These motifs are prevalent in a variety of biologically active compounds.

Synthesis of Polyunsaturated Fatty Acid (PUFA) Analogues, e.g., EPA and DHA Analogues

While direct synthesis of naturally occurring polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from this compound is not the primary route, its structure lends itself to the synthesis of various PUFA analogues. The Cadiot-Chodkiewicz coupling reaction, a powerful method for the formation of unsymmetrical diynes, can be employed to couple the terminal alkyne of this compound (after desilylation) with a suitable halo-alkyne partner. Subsequent stereoselective reduction of the resulting polyyne chain can yield the characteristic polyene framework of PUFA analogues. This approach offers a modular strategy for creating a variety of PUFA-like structures with modified chain lengths and functionalities, which are valuable tools for studying the biological roles of these essential fatty acids.

Construction of Polyacetylenic Hydrocarbons and Related Bioactive Compounds

Polyacetylenic hydrocarbons, a class of natural products known for their diverse biological activities, including antimicrobial and cytotoxic properties, can be synthesized using this compound as a key building block. The Cadiot-Chodkiewicz coupling is again a central transformation in this context. By coupling the deprotected diyne with various halo-alkynes, complex polyacetylenic chains can be constructed. The primary alcohol functionality of the starting material can be further modified or used as a handle for attachment to other molecular fragments, enabling the synthesis of a wide array of naturally inspired and novel polyacetylenic compounds.

Approaches to Enediyne Natural Products and Their Frameworks

The enediyne class of natural products possesses remarkable anticancer and antibiotic properties, attributed to their ability to undergo Bergman cyclization to generate a highly reactive diradical species. The diyne moiety of this compound serves as a potential precursor for the construction of the enediyne core. Synthetic strategies could involve the coupling of the diyne with a suitable partner to form the characteristic hex-3-ene-1,5-diyne system. The trimethylsilyl (B98337) protecting group allows for selective reaction at the other end of the molecule before deprotection and subsequent cyclization or further elaboration to construct the complex frameworks of enediyne antibiotics.

Development of Advanced Synthetic Intermediates for Pharmaceutical Research

The dual functionality of this compound, with its protected diyne and a reactive alcohol group, makes it a valuable intermediate in pharmaceutical research. The alcohol can be readily converted into other functional groups such as aldehydes, carboxylic acids, or amines, which can then participate in a variety of coupling reactions. The protected diyne can be carried through several synthetic steps and then deprotected to reveal a reactive terminal alkyne for further functionalization, for instance, through click chemistry or other coupling reactions. This allows for the late-stage introduction of the diyne moiety into complex molecules, a strategy that is highly desirable in the development of new drug candidates.

Contribution to Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. This compound is an excellent scaffold for DOS due to its multiple points of diversification. The alcohol functionality can be reacted with a variety of building blocks, and the terminal alkyne (after deprotection) can be elaborated using a range of alkyne-based transformations. This allows for the rapid generation of a library of compounds with significant structural and functional diversity, increasing the probability of discovering novel hits in drug discovery programs.

Precursor Roles in the Synthesis of Functional Materials and Polymers

The rigid, linear structure of the diyne unit in this compound makes it an interesting monomer for the synthesis of functional polymers. Polydiacetylenes, for example, are a class of conjugated polymers with unique optical and electronic properties. Asymmetrically substituted diacetylenes, such as derivatives of this compound, can be polymerized in the solid state to produce highly ordered polymers. The properties of these polymers can be tuned by modifying the substituent at the alcohol end of the monomer. These materials have potential applications in sensors, nonlinear optics, and other advanced technologies.

Conjugated Polymer Backbones and Oligomers

The synthesis of conjugated polymers and oligomers from this compound hinges on the strategic use of its functional groups. The terminal trimethylsilyl group on the diyne chain allows for controlled polymerization, often through oxidative coupling reactions, after its selective removal. This process, known as topochemical polymerization, can be initiated by stimuli such as UV light or heat, leading to the formation of highly ordered, π-conjugated polydiacetylene backbones. These materials are of significant interest due to their unique optical and electronic properties.

The hydroxyl functionality of the molecule provides a versatile handle for tethering the monomer to surfaces or incorporating it into larger, more complex structures. This allows for the precise placement of the polymerizable unit, which is critical for creating well-defined polymeric and oligomeric materials. For instance, the molecule can be anchored to a substrate before polymerization, leading to the formation of surface-grafted polymer films with potential applications in sensors and electronic devices.

| Property | Description |

| Monomer Structure | This compound |

| Key Functional Groups | Hydroxyl (-OH), Trimethylsilyl-protected diyne |

| Polymerization Method | Topochemical polymerization (e.g., oxidative coupling after desilylation) |

| Resulting Polymer | Polydiacetylene |

| Key Feature | Formation of a highly conjugated ene-yne backbone |

Building Blocks for Supramolecular Architectures

In the realm of supramolecular chemistry, this compound serves as a versatile building block for the construction of intricate, non-covalently linked systems. The hydroxyl group is a key player in this context, capable of forming strong and directional hydrogen bonds. This allows for the programmed self-assembly of the molecules into well-defined, ordered structures such as nanofibers, sheets, or other complex architectures.

The rigid diyne rod, once the TMS group is removed, contributes to the structural integrity and defined geometry of these assemblies. The combination of the hydrogen-bonding hydroxyl group and the rigid diacetylene segment enables the formation of highly organized supramolecular polymers. Furthermore, the polymerizable nature of the diacetylene units can be exploited to covalently stabilize these self-assembled structures through topochemical polymerization, effectively "locking" the supramolecular architecture into a robust, covalent framework. This strategy has been employed to create stable, functional materials with potential uses in areas such as drug delivery and nanotechnology.

| Feature | Role in Supramolecular Assembly |

| Hydroxyl Group | Directs self-assembly through hydrogen bonding. |

| Diyne Unit | Provides rigidity and a defined linear shape to the assembly. |

| Trimethylsilyl Group | A temporary protecting group that prevents premature polymerization. |

| Self-Assembly | Can form structures like nanofibers and sheets. |

| Post-Assembly Polymerization | Covalently stabilizes the supramolecular structure. |

Spectroscopic Characterization Methodologies and Mechanistic Investigations

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of 8-trimethylsilylocta-5,7-diyn-1-ol would necessitate a suite of spectroscopic methods, each providing unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed.

¹H NMR (Proton NMR): This technique would identify the different types of protons and their neighboring environments. Key expected signals would include a sharp, nine-proton singlet for the magnetically equivalent protons of the trimethylsilyl (B98337) (Si(CH₃)₃) group, typically found at a high field (low ppm value). The proton of the primary alcohol (-OH) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons (-CH₂-) along the four-carbon chain would present as complex multiplets due to spin-spin coupling with adjacent protons.

¹³C NMR (Carbon-13 NMR): This experiment would reveal the number of unique carbon environments. The carbons of the trimethylsilyl group would produce a distinct signal at a high field. The four sp-hybridized carbons of the diyne moiety would be expected to resonate in a characteristic region of the spectrum. The carbon atom bonded to the hydroxyl group (C-1) and the other sp³-hybridized carbons in the alkyl chain would each give rise to separate signals.

2D NMR Techniques: To definitively assign each signal and confirm the connectivity between atoms, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to one another, allowing for the tracing of the H-C-C-H connections within the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for confirming the placement of the trimethylsilyl group on the diyne and the position of the alcohol function.

A study on poly(silyl ethers) demonstrated the characteristic chemical shift of protons on a dimethylsilyl group appearing around 0.2 ppm in the ¹H NMR spectrum. acs.org

Mass spectrometry is essential for determining the molecular weight of a compound and for gaining structural insights from its fragmentation patterns. Silylation is a common derivatization technique in mass spectrometry to increase the volatility and stability of polar compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the exact elemental formula of this compound.

Fragmentation Pattern Analysis: The manner in which the molecule breaks apart upon ionization provides a fingerprint that can be used to deduce its structure. Expected fragmentation for this compound would include the loss of the trimethylsilyl group, elimination of a water molecule from the alcohol, and cleavage at various points along the alkyl chain. The mass spectral fragmentation of trimethylsilyl derivatives has been extensively reviewed. masterorganicchemistry.com

Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

For this compound, the IR spectrum would be expected to display several key absorption bands:

A broad band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. acs.org

Sharp, weak to medium peaks in the 2260-2100 cm⁻¹ range, corresponding to the C≡C triple bond stretching of the diyne functionality. organicchemistrytutor.com Internal alkynes may show very weak or absent signals due to symmetry. researchgate.netstackexchange.com

Strong absorptions in the 3000-2850 cm⁻¹ region due to the C-H stretching of the sp³-hybridized carbons of the alkyl chain. acs.org

A characteristic absorption for the Si-C bond of the trimethylsilyl group.

The table below summarizes the expected IR absorption ranges for the functional groups in this compound.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alcohol | O-H stretch | 3600-3200 (broad) |

| Alkyne | C≡C stretch | 2260-2100 (sharp, weak-medium) |

| Alkane | C-H stretch | 3000-2850 (strong) |

| Silyl (B83357) Group | Si-C stretch | In fingerprint region |

Mechanistic Studies of Reactions Involving 8-Trimethylsilylocta-5,7-diyn-ol

Understanding the reaction mechanisms of this compound involves a synergistic approach combining computational chemistry with experimental kinetic analysis.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov It can be applied to study the reaction pathways of this compound. DFT calculations can be used to model the geometries of reactants, products, and intermediates, and to map the potential energy surface of a reaction. libretexts.org This allows for the identification of the most energetically favorable reaction pathway. For instance, DFT has been used to investigate the mechanism of palladium-catalyzed ene-yne coupling reactions. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated to predict the molecule's reactivity towards electrophiles and nucleophiles. DFT has been successfully applied to study various reactions involving diynes and to provide mechanistic insights. organicchemistrytutor.com

The transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Its analysis is key to understanding reaction rates.

Transition State Calculation: Computational methods, such as DFT, can be used to calculate the structure and energy of transition states. A true transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. DFT calculations can provide an estimate of this energy barrier.

Kinetic Studies: Experimental kinetic studies, which measure how the rate of a reaction changes with reactant concentrations and temperature, can be performed to validate the computationally predicted mechanism. The data from these studies can be used to construct a reaction rate law, which provides empirical evidence for the species involved in the rate-determining step of the reaction.

Stereochemical Analysis of Reaction Products

While specific studies on the stereochemical analysis of reaction products derived directly from this compound are not extensively documented in publicly available literature, the principles of stereocontrol and analysis can be inferred from reactions involving structurally similar functionalized diynes and silylalkynes. The presence of a chiral center, such as the hydroxyl-bearing carbon in the parent molecule, or the generation of new stereocenters during a reaction, necessitates a thorough stereochemical investigation.

The stereochemical outcome of reactions involving molecules like this compound is often dictated by the reaction mechanism and the nature of the reagents and catalysts employed. youtube.com For instance, in reactions where the diyne moiety is transformed, the resulting products can exhibit various forms of stereoisomerism, including enantiomers and diastereomers. The control of this stereochemistry is a significant focus in modern organic synthesis. youtube.comrsc.org

Methodologies for Stereochemical Determination:

The determination of the absolute and relative stereochemistry of reaction products is typically achieved through a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for determining the relative stereochemistry of a molecule. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish the spatial proximity of atoms within a molecule, which is invaluable for assigning the relative configuration of stereocenters. In the context of cyclization reactions of diynes, variable-temperature NMR studies have been used to investigate the conformational dynamics and stereoisomerization of the resulting products. nih.govresearchgate.net

X-ray Crystallography: Unambiguous determination of the absolute stereochemistry of a crystalline compound can be achieved through single-crystal X-ray diffraction analysis. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a reaction product. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of a compound, leading to their separation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which can be used to determine their absolute configuration by comparison with known standards or theoretical calculations.

Stereochemical Control in Reactions of Analogous Silyl-Diynes:

The stereochemical outcome of reactions involving silyl-protected diynes can be influenced by several factors:

Substrate Control: The existing stereocenter in a chiral molecule like this compound can direct the stereochemistry of a new stereocenter formed during a reaction. youtube.com This is known as substrate-controlled diastereoselectivity.

Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. acs.orgyoutube.comyoutube.com For instance, asymmetric hydrogenation or hydroacylation reactions of alkynes often employ chiral metal complexes to achieve high enantiomeric excesses. researchgate.netnih.gov

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Illustrative Data on Stereoselective Reactions:

While specific data for this compound is unavailable, the following table provides an illustrative example of the types of results obtained in stereoselective reactions of analogous functionalized alkynes, highlighting the level of stereocontrol that can be achieved.

| Reaction Type | Substrate | Catalyst/Reagent | Product Stereochemistry | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) |

| Asymmetric Hydrogenation | Terminal Alkyne | Chiral Ruthenium Complex | Chiral Alkene | >95% e.e. |

| Diastereoselective Cyclization | Chiral Diyne | Lewis Acid | cis or trans Cyclic Product | >90:10 d.r. |

| Enantioselective Addition | Alkyne | Chiral Zinc Complex | Chiral Alcohol | up to 99% e.e. |

This table is illustrative and based on general findings in the field of asymmetric catalysis for alkynes, not on specific experimental data for this compound.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes to Polyynyl Alcohols

The synthesis of polyynyl alcohols, including 8-Trimethylsilylocta-5,7-diyn-1-ol, traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable practices. Key areas of development include:

Catalytic C-H Activation: Moving away from stoichiometric organometallic reagents, the direct C-H activation of simpler, more abundant precursors offers a more atom-economical route.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce reaction times, and enhance safety, particularly when dealing with potentially unstable polyyne intermediates.

Bio-inspired Catalysis: The use of enzymes or enzyme-mimicking catalysts could enable highly selective transformations under mild conditions, minimizing the need for protecting groups and harsh reagents. nih.govresearchgate.net

Renewable Feedstocks: Investigating the synthesis of polyynyl alcohol precursors from biomass-derived starting materials will be a crucial step towards a more sustainable chemical industry. nih.govresearchgate.netrsc.orgnih.gov

| Greener Synthetic Strategy | Potential Advantages |

| Catalytic C-H Activation | High atom economy, reduced waste |

| Flow Chemistry | Improved efficiency, enhanced safety |

| Bio-inspired Catalysis | High selectivity, mild reaction conditions |

| Renewable Feedstocks | Reduced reliance on fossil fuels |

Exploration of Novel Catalytic Systems for Transformations of this compound

The reactivity of the diyne and alcohol functionalities in this compound can be harnessed through the development of innovative catalytic systems. Future research will likely focus on:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of the alcohol or additions across the diyne system will open doors to the synthesis of optically active and complex molecules.

Photoredox Catalysis: Light-driven catalytic cycles can enable novel bond formations and functionalizations under mild conditions, offering new pathways for derivatizing the molecule.

Dual Catalysis: Combining two different catalytic cycles in a single pot can facilitate tandem reactions, allowing for the rapid construction of molecular complexity from this relatively simple starting material.

Supported Catalysts: Immobilizing catalysts on solid supports will simplify purification, enable catalyst recycling, and contribute to more sustainable chemical processes. mdpi.com

Integration of this compound in Automated Synthesis and High-Throughput Experimentation

The modular nature of this compound makes it an ideal candidate for integration into automated synthesis platforms. This will enable the rapid generation of diverse compound libraries for various applications. Key aspects include:

Robotic Synthesis Platforms: Utilizing automated systems to perform multi-step syntheses starting from this compound will accelerate the discovery of new materials and bioactive molecules.

High-Throughput Screening: The resulting compound libraries can be rapidly screened for desired properties, such as biological activity or material performance, using high-throughput techniques.

Machine Learning-Assisted Discovery: By combining automated synthesis with machine learning algorithms, it will be possible to predict the outcomes of reactions and identify promising new molecular structures based on desired functionalities.

Design and Synthesis of New Architectures with Enhanced Functionality

The unique combination of a rigid diyne rod and a flexible alkyl chain with a terminal alcohol makes this compound a valuable precursor for a wide range of molecular architectures. Future research will likely explore:

Functional Polymers: Polymerization of derivatives of this compound can lead to materials with interesting electronic and optical properties, with potential applications in organic electronics. researchgate.netdrexel.edu The trimethylsilyl (B98337) group can be readily removed to enable further cross-linking or functionalization of the resulting polymer. drexel.edu

Macrocycles and Cages: The linear structure of the diyne can be used as a strut in the construction of well-defined macrocyclic and cage-like molecules with potential applications in host-guest chemistry and molecular recognition.

Dendrimers and Branched Architectures: The terminal alcohol provides a handle for the divergent synthesis of dendrimers and other branched structures, leading to materials with unique solution properties and a high density of functional groups on their periphery.

| Molecular Architecture | Potential Applications |

| Functional Polymers | Organic electronics, sensors |

| Macrocycles and Cages | Host-guest chemistry, molecular recognition |

| Dendrimers | Drug delivery, catalysis |

Theoretical Prediction and Experimental Validation of Novel Reactivity Modes

Computational chemistry will play an increasingly important role in guiding the exploration of this compound's reactivity.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. acs.org This can help in designing new reactions and understanding reaction mechanisms.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules, which is crucial for understanding its behavior in complex environments.

Synergy between Theory and Experiment: A close feedback loop between theoretical predictions and experimental validation will be essential for the rapid discovery and optimization of new transformations of this compound. acs.org For instance, theoretical studies can predict the regioselectivity of additions to the diyne system, which can then be tested experimentally. nih.govmdpi.comresearchgate.netnih.gov

Applications in Emerging Fields such as Bioorthogonal Chemistry

The unique reactivity of the diyne functionality, particularly after deprotection of the trimethylsilyl group, makes this compound a promising candidate for applications in bioorthogonal chemistry. wikipedia.org This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes.

Click Chemistry: The terminal alkyne, revealed after desilylation, can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." wikipedia.orgwebsite-files.commdpi.com This allows for the specific and efficient labeling of biomolecules. nih.govmdpi.comnih.gov

Bioimaging: By attaching a fluorescent dye to this compound, it can be used as a probe to visualize biological processes in real-time.

Drug Delivery: The molecule could be incorporated into drug delivery systems, where the bioorthogonal reactivity is used to release a therapeutic agent at a specific target site.

The exploration of these future perspectives will undoubtedly unlock the full potential of this compound as a versatile and valuable tool in the chemist's arsenal, driving innovation across a multitude of scientific disciplines.

Q & A

Q. What are the recommended synthetic routes for preparing 8-Trimethylsilylocta-5,7-diyn-1-ol, and what critical reaction parameters must be controlled?

Methodological Answer:

- Synthetic Routes:

-

Alkyne Formation: Use Sonogashira coupling to introduce the diyne system, ensuring precise stoichiometry of terminal alkynes and halogenated precursors .

-

Silylation: Protect the hydroxyl group with a trimethylsilyl (TMS) moiety using TMS-Cl in the presence of a base (e.g., imidazole) under anhydrous conditions .

-

Deprotection: Final hydroxyl group regeneration via mild acidic hydrolysis (e.g., dilute HCl/THF) to avoid alkyne degradation .

- Critical Parameters:

-

Temperature control (<0°C during silylation to prevent side reactions).

-

Exclusion of moisture (use Schlenk lines or gloveboxes).

-

Reaction monitoring via TLC or GC-MS to track intermediate formation .

Table 1: Key Synthetic Steps and Parameters

Step Reagents/Conditions Monitoring Techniques Alkyne Coupling Pd(PPh₃)₄, CuI, THF, 60°C TLC (hexane/EtOAc) Hydroxyl Protection TMS-Cl, imidazole, DCM, 0°C FT-IR (OH peak loss) Final Deprotection 0.1M HCl in THF, rt, 2h NMR (TMS group removal)

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

-

¹H/¹³C NMR: Confirm alkyne proton absence (δ 2.0–3.0 ppm) and TMS group presence (δ 0.1–0.5 ppm). Compare experimental shifts with computational predictions (e.g., DFT) .

- Infrared Spectroscopy (IR): Validate O-H stretch loss (3200–3600 cm⁻¹) post-silylation and alkyne C≡C stretches (~2100–2260 cm⁻¹) .

- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Purity Assessment: Employ GC-MS or HPLC (C18 column, acetonitrile/water gradient) with spiked standards to quantify impurities .

Q. What safety protocols are essential when handling this compound?

Q. How do steric and electronic effects of the TMS group influence the reactivity of the diyne system in cross-coupling reactions?

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions)?

Q. How can computational chemistry predict the stability and regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

- Stability Analysis:

-

DFT Calculations: Calculate bond dissociation energies (BDEs) for alkyne and TMS groups to assess thermal stability .

-

Molecular Dynamics (MD): Simulate degradation pathways under varied pH/temperature .

- Regioselectivity Prediction:

-

Use Fukui indices to identify nucleophilic/electrophilic sites for [2+2] or Diels-Alder reactions .

-

Compare HOMO/LUMO energies of alkyne termini to predict reactivity in CuAAC click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.